3-[(E)-2-ethoxy-2-hydroxyethenyl]-2H-1,4-benzoxazin-2-one
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Overview
Description
ETHYL 2-[(3Z)-2-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-YLIDENE]ACETATE is a complex organic compound that belongs to the class of benzoxazine derivatives
Preparation Methods
The synthesis of ETHYL 2-[(3Z)-2-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-YLIDENE]ACETATE typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route includes the reaction of 2-aminophenol with ethyl acetoacetate in the presence of a catalyst, followed by cyclization to form the benzoxazine ring. The reaction conditions often involve refluxing the mixture in a suitable solvent such as ethanol or methanol for several hours .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
ETHYL 2-[(3Z)-2-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-YLIDENE]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the benzoxazine ring.
Scientific Research Applications
ETHYL 2-[(3Z)-2-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-YLIDENE]ACETATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: Benzoxazine derivatives are used in the development of advanced materials such as high-performance polymers and resins due to their thermal stability and mechanical properties.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of various industrial chemicals and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 2-[(3Z)-2-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-YLIDENE]ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
ETHYL 2-[(3Z)-2-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-YLIDENE]ACETATE can be compared with other benzoxazine derivatives such as ETHYL 2-{[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}ACETATE. While both compounds share a similar core structure, they differ in their specific functional groups and biological activities. ETHYL 2-[(3Z)-2-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-YLIDENE]ACETATE is unique in its specific applications and properties, making it a valuable compound for various research and industrial purposes .
Properties
Molecular Formula |
C12H11NO4 |
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Molecular Weight |
233.22 g/mol |
IUPAC Name |
ethyl (2Z)-2-(2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate |
InChI |
InChI=1S/C12H11NO4/c1-2-16-11(14)7-9-12(15)17-10-6-4-3-5-8(10)13-9/h3-7,13H,2H2,1H3/b9-7- |
InChI Key |
JXNWQTNYOLHESU-CLFYSBASSA-N |
Isomeric SMILES |
CCOC(=O)/C=C\1/C(=O)OC2=CC=CC=C2N1 |
Canonical SMILES |
CCOC(=O)C=C1C(=O)OC2=CC=CC=C2N1 |
Origin of Product |
United States |
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